molecular formula C22H22N4O3 B2832180 3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-95-6

3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No. B2832180
CAS RN: 899985-95-6
M. Wt: 390.443
InChI Key: ZWLRPTZNQLHFAJ-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in various cellular processes such as cell survival, proliferation, and metabolism.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

The compound has been involved in various synthetic pathways and chemical reactions, which are fundamental for the development of new pharmaceuticals and materials. For instance, the synthesis of Gefitinib, a significant anticancer drug, involves transformations that are closely related to the chemical structure and reactivity patterns of similar compounds, showcasing the potential of 3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide in pharmaceutical synthesis (Jin et al., 2005). Moreover, research on novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties has highlighted the versatility of related chemical frameworks in generating new therapeutics (Abu‐Hashem et al., 2020).

Biological Activities and Drug Development

The structural features of 3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide and its derivatives have been explored for various biological activities. These studies provide a foundation for developing new drugs with potential applications in cancer therapy, antibacterial agents, and enzyme inhibitors. For instance, the synthesis and evaluation of compounds for antimicrobial activities have demonstrated the significant potential of molecules within this chemical class to serve as a basis for developing new antimicrobial agents (Bektaş et al., 2007).

Material Science and Catalysis

The chemistry of 3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide extends beyond pharmaceuticals into material science and catalysis. The molecular structure and reactivity of compounds with similar frameworks make them suitable candidates for creating new materials and catalysts. Studies have shown the potential of such compounds in synthesizing polyesteramides with pendant functional groups, which are crucial for developing novel materials with specific properties (Veld et al., 1992).

properties

IUPAC Name

3-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-28-19-4-2-3-17(15-19)22(27)23-18-7-5-16(6-8-18)20-9-10-21(25-24-20)26-11-13-29-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLRPTZNQLHFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

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